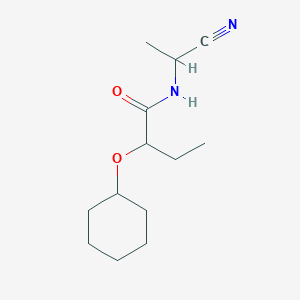
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide, also known as CXB, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
科学研究应用
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been found to have potential applications in a variety of scientific research fields. One of the most promising applications of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is in the treatment of cancer. Studies have shown that N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
作用机制
The mechanism of action of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell proliferation and inflammation. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that promote inflammation. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been found to have analgesic properties, making it a potential treatment for pain. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is that it is relatively easy to synthesize, making it readily available for use in lab experiments. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is also relatively stable, allowing it to be stored for extended periods of time. One limitation of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is that its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
未来方向
There are a number of future directions for research on N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide. One area of research is the development of more efficient synthesis methods for N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide. Another area of research is the optimization of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide's use in cancer treatment, including the development of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide-based drug delivery systems. Additionally, more research is needed to fully understand the mechanism of action of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide and its potential applications in the treatment of other diseases.
合成方法
The synthesis of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide involves the reaction of 2-cyclohexyloxy-1-chloropropane with potassium cyanide in the presence of a phase transfer catalyst. The resulting product is then reacted with butanoyl chloride to yield N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide. The yield of this reaction is typically around 70%, making it a relatively efficient method for synthesizing N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide.
属性
IUPAC Name |
N-(1-cyanoethyl)-2-cyclohexyloxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-3-12(13(16)15-10(2)9-14)17-11-7-5-4-6-8-11/h10-12H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPMKYKSDSORQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C#N)OC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

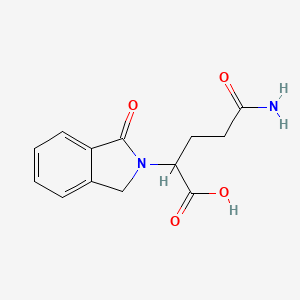
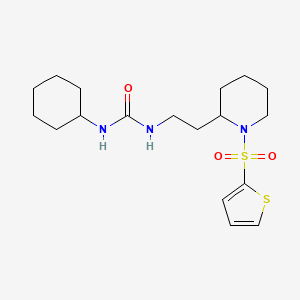
![N-(4-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424467.png)
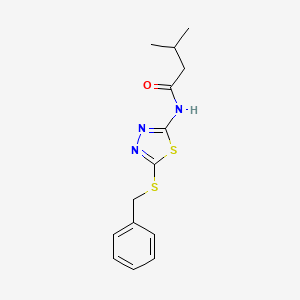
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424472.png)
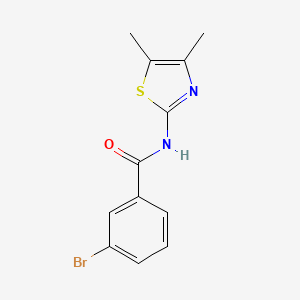
![N-[1-[1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2424474.png)
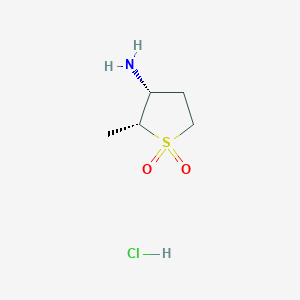
![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2424476.png)
![2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2424478.png)
![2-Ethoxy-6-[(mesitylamino)methyl]phenol](/img/structure/B2424480.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424483.png)
